![molecular formula C15H18N4O4S B2873369 N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034458-69-8](/img/structure/B2873369.png)
N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains a sulfonyl group attached to the azetidine ring and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. For example, the presence of the sulfonyl group could make the compound more polar .Scientific Research Applications
Crystallography and Structural Analysis
This compound’s crystal structure has been determined, which is crucial for understanding its physical and chemical properties . The detailed crystallographic data can provide insights into the molecular interactions and stability of the compound, which is essential for its application in material science and drug design.
Bioactive Substance Synthesis
Secondary amines, such as the one , are fundamental structures in many natural products and drugs . Their efficient synthesis is of great interest for developing new pharmaceuticals and exploring biological activities.
NF-κB Inhibition for Cancer Research
Derivatives of this compound can serve as NF-κB inhibitors, which are potential candidates for anticancer drug research . NF-κB plays a significant role in inflammatory responses and is implicated in cancer progression.
Metabolic and Immunological Disease Treatment
The compound’s derivatives could act as retinoid nuclear modulators, which are important agents for treating metabolic and immunological diseases . These diseases often involve complex biochemical pathways where such modulators can have therapeutic effects.
Neuroinflammation and Brain Disorders
Compounds like this one might impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis . This application is particularly relevant for diseases like Alzheimer’s and Parkinson’s.
Heterocyclic Amino Acid Derivatives
The compound is used in the synthesis of new heterocyclic amino acid derivatives through reactions like the aza-Michael addition . These derivatives have a wide range of applications in medicinal chemistry and drug development.
Imidazole Derivative Synthesis
Imidazole derivatives, which have a broad range of biological activities, can be synthesized using compounds like this as intermediates . This is significant for creating new treatments for various diseases.
CDK2 Inhibition for Cancer Therapy
The compound’s derivatives are also being explored as potential CDK2 inhibitors, which could be used in cancer therapy . CDK2 is an important target in the cell cycle, and its inhibition can prevent the proliferation of cancer cells.
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-13-5-4-12(8-14(13)23-2)24(20,21)19-9-11(10-19)18-15-16-6-3-7-17-15/h3-8,11H,9-10H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVQNXBBVATTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.